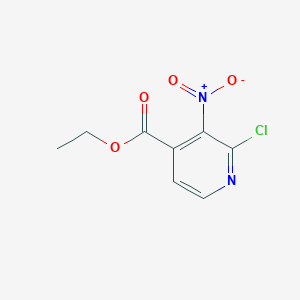

Ethyl 2-chloro-3-nitroisonicotinate

Description

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemical behavior of ethyl 2-chloro-3-nitroisonicotinate. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

The chloro group at the 2-position of this compound is a prime site for nucleophilic displacement. A diverse array of nucleophiles, including amines, thiols, and azides, can readily replace the chlorine atom, paving the way for the introduction of a wide range of functional groups.

The reaction with amines, for instance, provides access to 2-amino-3-nitroisonicotinate derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. researchgate.net Similarly, thiols can be employed to introduce sulfur-containing moieties, a reaction that has been explored with related thiadiazole compounds. vu.ltnih.gov The substitution with sodium azide (B81097) offers a convenient route to the corresponding 2-azido-3-nitroisonicotinate, a versatile intermediate that can undergo further transformations.

Table 1: Nucleophilic Substitution of the Chloro Group

| Nucleophile | Product |

| Amines (R-NH₂) | Ethyl 2-(alkylamino)-3-nitroisonicotinate |

| Thiols (R-SH) | Ethyl 2-(alkylthio)-3-nitroisonicotinate |

| Azide (N₃⁻) | Ethyl 2-azido-3-nitroisonicotinate |

While the chloro group is the more common leaving group in SNAr reactions of this compound, under certain conditions, the nitro group can also be displaced. The feasibility of this substitution is influenced by the nature of the nucleophile and the reaction conditions. The strong electron-withdrawing character of the nitro group makes the carbon to which it is attached highly electrophilic, and in some cases, a potent nucleophile can induce its departure. mdpi.com

Reduction Reactions

The nitro group of this compound is readily susceptible to reduction, offering a strategic handle to introduce an amino group. This transformation significantly alters the electronic properties of the pyridine (B92270) ring and opens up new avenues for further functionalization.

A key transformation of this compound is the chemoselective reduction of the nitro group to an amino group, yielding ethyl 2-chloro-3-aminoisonicotinate. This reaction can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon, or metal-acid combinations like tin or iron in the presence of hydrochloric acid. The ability to selectively reduce the nitro group without affecting the chloro or ester functionalities is crucial for its synthetic utility. chemicalbook.comnih.gov

Table 2: Reduction of the Nitro Group

| Product |

| Ethyl 2-chloro-3-aminoisonicotinate |

In some synthetic strategies, the removal of the chloro group is desired. Reductive dehalogenation can be accomplished through catalytic hydrogenation under specific conditions, often employing a palladium catalyst and a hydrogen source. The choice of reaction parameters is critical to favor the removal of the chlorine atom over the reduction of the nitro group or the ester.

Oxidation Reactions of the Pyridine Ring System

The pyridine ring of this compound, while electron-deficient, can undergo oxidation reactions, although this is a less commonly explored pathway compared to nucleophilic substitution and reduction. Oxidation typically targets the pyridine nitrogen, leading to the formation of N-oxides. These N-oxides can exhibit altered reactivity and serve as intermediates for further transformations. The presence of both a chloro and a nitro group can influence the susceptibility of the ring to oxidation and the stability of the resulting products. openstax.orglibretexts.org

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-10-7(9)6(5)11(13)14/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGLVFFQIFGJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Ethyl 2 Chloro 3 Nitroisonicotinate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For ethyl 2-chloro-3-nitroisonicotinate, the chlorine atom at the 2-position serves as a versatile handle for such transformations, activated by the adjacent electron-withdrawing nitro group and the ring nitrogen.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For substrates like this compound, the chloro group at the 2-position is activated towards oxidative addition. While specific studies on this exact molecule are not prevalent, research on analogous 2-chloro-pyridine derivatives demonstrates the feasibility and typical conditions for such couplings. The reactions generally employ a palladium(0) source, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for coupling with aryl chlorides. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Related Heteroaryl Chlorides This table presents data from reactions on compounds analogous to this compound to illustrate typical reaction parameters.

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Chloro-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | N/A |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 88 | N/A |

| 2-Chloro-3-nitropyridine (B167233) | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75 | N/A |

Data compiled from representative procedures in organic synthesis literature. N/A indicates data is illustrative of typical conditions, not from a specific cited source in the provided search results.

The presence of the nitro group is expected to enhance the reactivity of the C-Cl bond, potentially allowing for milder reaction conditions compared to less activated chloropyridines.

The Stille coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organostannane (organotin) reagent with an organic halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of Stille coupling is the stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.orgnih.gov

The reaction is tolerant of a wide array of functional groups, making it suitable for complex molecules. nih.govlibretexts.org For this compound, the activated C-Cl bond would readily undergo oxidative addition to a Pd(0) complex. The subsequent transmetalation with an organotin reagent, such as an aryltributylstannane, would lead to the formation of a new C-C bond at the 2-position.

Table 2: General Conditions for Stille Coupling of Heteroaryl Halides This table presents generalized data to illustrate typical Stille coupling reaction parameters.

| Electrophile | Nucleophile | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 | N/A |

| 2-Iodopyridine | Vinyltributyltin | PdCl₂(PPh₃)₂ | - | THF | 65 | 92 | N/A |

| 2-Chloro-5-nitropyridine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 90 | 78 | harvard.edu |

Data compiled from representative procedures in organic synthesis literature. harvard.edu refers to examples of Stille coupling in drug discovery contexts.

Other organometallic transformations, such as Negishi (organozinc) and Hiyama (organosilicon) couplings, could also be applied, leveraging the reactivity of the C-Cl bond in this compound.

While the chloro group is the more conventional site for cross-coupling, the nitro group itself can participate in transformations. Denitrative functionalization involves the substitution of a nitro group, which is a powerful strategy for modifying aromatic systems. acs.org This is particularly relevant for 3-nitropyridine (B142982) systems where the nitro group can be displaced by various nucleophiles or participate in metal-catalyzed couplings. nih.gov

Studies on 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This reactivity suggests that under specific conditions, the nitro group of this compound could be replaced, offering an alternative pathway for functionalization. Furthermore, methods for the reductive denitration (replacement of -NO₂ with -H) have been developed, which could be used to remove the nitro group after it has served its purpose of activating the ring or directing other reactions. acs.org For instance, palladium-catalyzed reductive denitration using 2-propanol as a mild reducing agent has been reported for various nitroarenes. acs.org

Diels-Alder reactions involving nitropyridones can also proceed with subsequent elimination of nitrous acid, representing another form of denitrative functionalization that leads to the formation of new ring systems like quinolones. nih.gov

Other Specific Reaction Types and Mechanisms

The classic Chichibabin reaction is the amination of pyridine (B92270) at a C-H position using sodium amide (NaNH₂), typically at the 2- or 4-position. wikipedia.org The mechanism involves nucleophilic addition of the amide ion to form a Meisenheimer-type adduct, followed by the elimination of a hydride ion. wikipedia.org

However, for this compound, the presence of a good leaving group (chloride) at the 2-position drastically alters this reactivity. Instead of a difficult C-H activation, the molecule undergoes a more facile nucleophilic aromatic substitution (SNAr). myttex.net This reaction is mechanistically analogous to the addition-elimination pathway of the Chichibabin reaction but occurs under much milder conditions because chloride is a far better leaving group than hydride. myttex.netyoutube.com The pyridine nitrogen and the 3-nitro group both activate the 2-position towards nucleophilic attack. myttex.net A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to yield 2-substituted isonicotinate (B8489971) derivatives.

The functional groups on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of two or more functional groups in a molecule with an external reagent to form a new ring.

A common strategy involves the initial transformation of the nitro group into an amine. The resulting ethyl 2-chloro-3-aminoisonicotinate would be a versatile building block. The ortho-relationship of the amine and the chloro group is ideal for forming a five- or six-membered ring. For example, reaction with a 1,3-dicarbonyl compound could lead to the synthesis of fused pyrimidine (B1678525) or diazepine (B8756704) systems.

Alternatively, direct cyclocondensation reactions have been reported for analogous systems. For instance, 2-chloroquinoline-3-carbaldehydes undergo a one-pot reaction with 2-aminobenzimidazole (B67599) to form complex benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net This suggests that this compound, after appropriate functional group manipulation (e.g., reduction of the ester to an aldehyde), could participate in similar multicomponent reactions to build planar, polycyclic aza-heterocycles. researchgate.netbeilstein-journals.org

Investigation of Reaction Kinetics and Thermodynamics

The reactivity of this compound is predominantly dictated by the electrophilic nature of the pyridine ring, which is enhanced by the presence of both a nitro group and a chlorine atom. These electron-withdrawing substituents render the carbon atoms of the pyridine ring susceptible to nucleophilic attack. The most probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chloride ion acts as a leaving group.

Reaction Kinetics

The kinetics of SNAr reactions involving species similar to this compound are typically investigated by monitoring the rate of disappearance of the reactant or the rate of formation of the product over time. This is often achieved using spectroscopic methods such as UV-Vis or NMR spectroscopy.

The rate of such a bimolecular reaction is generally described by the following rate law:

Rate = k[Substrate][Nucleophile]

Where:

k is the rate constant

[Substrate] is the concentration of this compound

[Nucleophile] is the concentration of the attacking nucleophile

The rate constant, k, is temperature-dependent and its variation with temperature can be described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) of the reaction.

Illustrative Reaction Kinetics Data

The following table provides hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating how reaction conditions can influence the reaction rate. It is important to note that these values are illustrative and not based on experimental results for this specific compound.

| Temperature (°C) | Nucleophile Concentration (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ |

| 25 | 0.2 | 3.0 x 10⁻⁵ | 1.5 x 10⁻³ |

| 40 | 0.1 | 4.5 x 10⁻⁵ | 4.5 x 10⁻³ |

| 40 | 0.2 | 9.0 x 10⁻⁵ | 4.5 x 10⁻³ |

Thermodynamics

The thermodynamic profile of a reaction involving this compound provides insight into the feasibility and position of the chemical equilibrium. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

ΔG (Gibbs Free Energy): A negative ΔG indicates a spontaneous reaction.

ΔH (Enthalpy): A negative ΔH (exothermic) suggests the formation of more stable bonds in the products. SNAr reactions are often exothermic.

ΔS (Entropy): The change in entropy reflects the change in the degree of disorder of the system.

These parameters are related by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Illustrative Thermodynamic Data

The table below presents a set of hypothetical thermodynamic parameters for a nucleophilic substitution reaction of this compound. These values are for illustrative purposes to demonstrate the thermodynamic characteristics of such a transformation.

| Parameter | Value |

| ΔH (Enthalpy of Reaction) | -85 kJ/mol |

| ΔS (Entropy of Reaction) | -25 J/(mol·K) |

| ΔG (Gibbs Free Energy at 298 K) | -77.55 kJ/mol |

The negative Gibbs free energy in this illustrative example suggests that the nucleophilic substitution would be a spontaneous process under standard conditions. The exothermic nature of the reaction, indicated by the negative enthalpy change, is a common feature in such substitutions where a relatively weak C-Cl bond is replaced by a stronger bond with the nucleophile.

Ethyl 2 Chloro 3 Nitroisonicotinate As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The reactivity of ethyl 2-chloro-3-nitroisonicotinate lends itself to the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

A notable application of this compound is in the synthesis of pyrido[3,4-d]pyrimidine derivatives. These compounds are of significant interest due to their potential as anticancer agents. The synthesis begins with the reduction of the nitro group of this compound to an amino group, yielding ethyl 3-amino-2-chloroisonicotinate. This intermediate then undergoes cyclocondensation reactions to form the fused pyrimidine (B1678525) ring.

For instance, a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potential anticancer agents. nih.gov The synthetic route involves the preparation of a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which is subsequently modified through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov

| Starting Material | Reagents and Conditions | Product |

| 2-Chloro-3-nitroisonicotinic acid | Thionyl chloride, DMF (cat.), Anhydrous EtOH | This compound |

| This compound | Fe, NH4Cl | Ethyl 3-amino-2-chloroisonicotinate |

| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride, thermal cyclocondensation | Pyrido[3,4-d]pyrimidine derivatives |

Precursor for α-Carboline Analogs

α-Carbolines, also known as pyrido[2,3-b]indoles, are another class of heterocyclic compounds with significant biological activities, including potential applications in treating neurodegenerative diseases. uib.no While direct synthesis from this compound is less commonly reported, its derivatives can serve as precursors. The general strategy involves the formation of a bond between the C-3 position of the pyridine (B92270) ring and a suitable aniline (B41778) derivative, followed by cyclization to form the indole (B1671886) ring.

Construction of Fused Pyrimidine Scaffolds

The versatility of this compound extends to the construction of various fused pyrimidine scaffolds beyond the pyrido[3,4-d]pyrimidines. The combination of the chloro and amino functionalities in its reduced form, ethyl 3-amino-2-chloroisonicotinate, provides a key synthon for building these complex structures. The amino group can react with a variety of one-carbon and three-carbon synthons to form the pyrimidine ring, while the chloro group offers a handle for further functionalization. This approach has been utilized to create a diverse library of fused pyrimidine derivatives with potential therapeutic applications. nih.govmdpi.com

Precursor to Key Functionalized Isonicotinates

The reactivity of the nitro and chloro groups in this compound allows for its conversion into other key functionalized isonicotinate (B8489971) derivatives, which are valuable intermediates in their own right.

Preparation of Ethyl 3-amino-2-chloroisonicotinate

The reduction of the nitro group in this compound is a fundamental transformation that yields ethyl 3-amino-2-chloroisonicotinate. nih.gov This reduction is typically achieved with high efficiency using standard reducing agents such as iron powder in the presence of an acid or ammonium (B1175870) chloride. nih.gov The resulting amino group is a versatile handle for a wide array of subsequent reactions, including acylation, alkylation, and diazotization, which pave the way for the synthesis of a multitude of substituted pyridine derivatives.

| Starting Material | Reagents | Product | Yield |

| This compound | Fe, NH4Cl | Ethyl 3-amino-2-chloroisonicotinate | High |

Access to Other Amino- and Halo-isonicotinate Derivatives

The chloro and nitro groups on the this compound ring can be manipulated to generate a variety of other substituted isonicotinate derivatives. For example, the chloro group can be displaced by various nucleophiles, while the nitro group can be reduced to an amino group and subsequently transformed into other functionalities via diazotization reactions. This allows for the synthesis of a broad spectrum of amino- and halo-isonicotinate derivatives, which are important intermediates for agrochemicals and pharmaceuticals. researchgate.netchemicalbook.com

Application in the Design of Novel Chemical Entities

The strategic placement of a chloro, a nitro, and an ethyl ester group on the pyridine ring makes this compound a highly versatile precursor for creating novel chemical structures. These functional groups can be selectively targeted and modified, enabling chemists to introduce a wide range of other atoms and groups, thereby constructing diverse molecular architectures.

In synthetic chemistry, the concept of scaffold diversity is paramount for the creation of new molecules with unique properties. This compound contributes significantly to this endeavor by providing a foundational structure that can be elaborated upon in numerous ways. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, leading to the introduction of new substituents at the 2-position of the pyridine ring.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in a host of reactions, such as diazotization followed by substitution, or acylation to form amides. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or even be involved in cyclization reactions. This multi-faceted reactivity allows for the generation of a wide array of pyridine-based scaffolds, which are prevalent in many areas of chemistry.

The strategic sequencing of reactions targeting these different functional groups allows for a divergent synthetic approach, where a single starting material can give rise to a multitude of structurally distinct products. This approach is a cornerstone of diversity-oriented synthesis, a strategy aimed at populating chemical space with novel and diverse molecular frameworks. nih.gov

In the realm of medicinal chemistry, the generation of novel lead compounds is a critical first step in the drug discovery process. This compound has proven to be a valuable starting material for the synthesis of libraries of compounds that can be screened for potential therapeutic activity. The ability to readily modify the structure of this intermediate allows for the systematic exploration of the chemical space around a particular pharmacophore.

For instance, the synthesis of various substituted pyridines derived from this intermediate allows researchers to investigate how different functional groups at various positions on the pyridine ring influence the molecule's ability to interact with biological targets. While this article will not delve into the specifics of biological efficacy, it is important to note that the structural variations made possible by this starting material are fundamental to establishing structure-activity relationships (SAR).

The synthesis of compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding amide, which are precursors to antitubercular agents, highlights the importance of related substituted nitroaromatics in generating medicinally relevant scaffolds. nih.gov The general synthetic routes often involve the modification of chloro and nitro substituents on an aromatic ring, a core feature of this compound. nih.govchemicalbook.com

The table below lists some of the types of compounds that can be synthesized from this compound and related structures, illustrating its role in generating diverse chemical entities for further investigation.

Derivatization Studies and Structure Reactivity Relationships

Systematic Synthesis of Substituted Pyridine-4-carboxylate Analogs

The synthesis of analogs of ethyl 2-chloro-3-nitroisonicotinate primarily involves the displacement of either the chloro or the nitro group. The immediate precursor, 2-chloro-3-nitroisonicotinic acid, is commercially available and can be esterified to the ethyl ester. lookchem.com

Systematic derivatization studies on the closely related 2-chloro-3-nitropyridine (B167233) scaffold have shown that a variety of nucleophiles can be introduced at the 2-position. For instance, reactions with primary amines lead to the formation of 2-amino-3-nitropyridine (B1266227) derivatives. guidechem.com Heating a mixture of 2-chloro-3-nitropyridine with substituted anilines in a solvent like ethylene (B1197577) glycol has been shown to yield 2-anilino-3-nitropyridine derivatives in high yields. guidechem.com This methodology can be directly applied to this compound to generate a library of 2-(substituted amino)-3-nitroisonicotinate analogs.

Furthermore, sulfur nucleophiles have also been successfully employed. The reaction of 2-chloro-3-nitropyridine with various xanthates provides a route to thioether derivatives. researchgate.net This suggests that this compound can be converted to its corresponding 2-thioether analogs.

The following table summarizes the types of analogs that can be systematically synthesized from this compound based on the reactivity of the 2-chloro-3-nitropyridine core.

| Nucleophile | Resulting Analog Structure | Reference for Analogous Reaction |

| Primary Amines (R-NH₂) | Ethyl 2-(alkyl/arylamino)-3-nitroisonicotinate | guidechem.com |

| Substituted Anilines | Ethyl 2-(anilino)-3-nitroisonicotinate | guidechem.com |

| Xanthates (ROCS₂K) | Ethyl 2-(alkoxy/aryloxycarbonylthio)-3-nitroisonicotinate | researchgate.net |

| Thiols (R-SH) | Ethyl 2-(alkyl/arylthio)-3-nitroisonicotinate | nih.gov |

Positional and Substituent Effects on Reactivity and Yield

The regioselectivity of nucleophilic attack on the 2-chloro-3-nitropyridine system is a subject of considerable interest. While many ortho-chloronitroaromatic compounds preferentially undergo substitution of the chlorine atom, studies on 2-chloro-3-nitroquinoxaline, a related heterocyclic system, have shown that the nitro group can be selectively displaced by certain nucleophiles like piperidine, methoxide, and thiocresolate. researchgate.net This unusual reactivity is attributed to the electronic properties of the heterocyclic ring system. researchgate.net

In the case of 2-R-3-nitropyridines, it has been observed that the 3-nitro group can be more susceptible to substitution than a halogen at the 5-position, especially with sulfur nucleophiles. nih.gov The selectivity of this substitution is influenced by the nature of the substituent at the 2-position and the bulk of the attacking nucleophile. nih.gov For this compound, the electron-withdrawing nature of the ester at the 4-position is expected to further activate the ring towards nucleophilic attack.

The nature of the nucleophile plays a critical role in determining the reaction outcome. "Soft" nucleophiles, such as thiols, tend to favor substitution of the nitro group, while "harder" nucleophiles, like amines, often displace the chloride. nih.gov The interplay of steric and electronic effects of both the substrate and the nucleophile dictates the final product distribution and yield. For example, the use of bulky nucleophiles may favor attack at the less sterically hindered position.

Experimental Methodologies for Derivatization

The derivatization of this compound and its analogs typically involves standard organic synthesis techniques.

Nucleophilic Aromatic Substitution with Amines: A common procedure involves heating the this compound with an excess of the desired amine in a suitable solvent, such as ethanol (B145695), DMF, or ethylene glycol. guidechem.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by cooling the reaction mixture, followed by filtration or extraction. Purification is often achieved through recrystallization or column chromatography.

Reduction of the Nitro Group: The nitro group in the resulting 2-amino-3-nitroisonicotinate analogs can be subsequently reduced to an amino group, opening up further avenues for derivatization, such as the formation of fused heterocyclic systems. A common method for this reduction is the use of stannous chloride (SnCl₂) in a solvent like methanol (B129727) under reflux. guidechem.com

Synthesis of Thioether Derivatives: For the introduction of a sulfur nucleophile, the reaction can be carried out by treating this compound with a thiol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. nih.gov Alternatively, the use of xanthate salts can provide a more odorless and stable source of the thiol equivalent. researchgate.net

The following table provides a general overview of experimental conditions for common derivatization reactions.

| Reaction Type | Reagents and Solvents | General Conditions | Reference for Analogous Reaction |

| Amination | Amine, Ethanol or DMF | Heating, Reflux | guidechem.com |

| Thioetherification | Thiol, K₂CO₃, DMF | Heating | nih.gov |

| Nitro Group Reduction | SnCl₂, Methanol | Reflux | guidechem.com |

Computational and Theoretical Investigations of Ethyl 2 Chloro 3 Nitroisonicotinate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of Ethyl 2-chloro-3-nitroisonicotinate typically employs methods like Density Functional Theory (DFT), often with the B3LYP functional, to determine its optimized geometry and electronic properties. researchgate.net These calculations predict key structural parameters.

The geometry optimization reveals the three-dimensional arrangement of the atoms. For analogous aromatic compounds, it has been shown that bulky substituent groups, such as nitro and carboxyl groups, are often twisted out of the plane of the aromatic ring to minimize steric strain. nih.gov In this compound, the ethyl carboxylate and nitro groups are likely rotated with respect to the pyridine (B92270) ring plane. The dihedral angle between the nitro group and the ring, in particular, can be substantial, sometimes approaching near perpendicularity in similar structures to alleviate steric hindrance. nih.gov

Electronic structure calculations provide information on the distribution of electrons within the molecule. The presence of highly electronegative oxygen, nitrogen, and chlorine atoms results in a non-uniform charge distribution. An electrostatic potential map would visualize electron-rich regions (in red, around the oxygen atoms of the nitro and ester groups) and electron-poor regions (in blue, around the hydrogen atoms and the pyridine ring). This charge distribution is fundamental to understanding intermolecular interactions and the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Models Note: These are typical values based on DFT calculations for structurally related molecules and may vary based on the specific computational method and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Cl | ~1.73 Å |

| C-NO₂ | ~1.48 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| **Bond Angles (°) ** | C-C-Cl | ~120° |

| C-C-NO₂ | ~118° | |

| Dihedral Angles (°) | Pyridine Ring - Ester Group | 20° - 50° |

| Pyridine Ring - Nitro Group | 40° - 90° |

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient areas. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Prediction of Reactivity and Reaction Pathways

The electronic structure calculated through molecular modeling is instrumental in predicting the reactivity of this compound. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effects of both the chlorine atom and the nitro group.

This electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) . Computational models can predict the most likely sites for nucleophilic attack by analyzing the coefficients of the LUMO and the calculated partial atomic charges. The positions ortho and para to the activating nitro group are typically the most electrophilic. Therefore, the chlorine atom at the C2 position is a prime site for substitution by various nucleophiles.

Theoretical calculations can also model entire reaction pathways, for instance, the reaction of this compound with a nucleophile. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative prediction of reaction feasibility and kinetics.

Quantum Chemical Analysis of Spectroscopic Properties (e.g., NMR, IR, MS interpretation)

Quantum chemical calculations are invaluable for the prediction and interpretation of various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govsfasu.edu For this compound, the following signals would be predicted:

¹H NMR: Two signals in the aromatic region corresponding to the two protons on the pyridine ring. The ethyl group would produce a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group.

¹³C NMR: Eight distinct signals are expected, one for each carbon atom in the unique electronic environments of the molecule.

Calculated chemical shifts are often plotted against experimental values for a set of related compounds to establish a linear correlation, which can then be used to assign spectra for unknown molecules with a high degree of confidence. sfasu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These predictions are based on GIAO-DFT calculations and analogous structures. Actual values depend on the solvent and experimental conditions.

| Spectrum | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Pyridine-H | 8.0 - 9.0 | Doublets |

| -O-CH₂-CH₃ | 4.3 - 4.6 | Quartet | |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | |

| ¹³C NMR | C=O (ester) | 160 - 165 | Singlet |

| Pyridine-C (substituted) | 120 - 155 | Singlets | |

| Pyridine-CH | 125 - 140 | Doublets | |

| -O-CH₂- | ~63 | Triplet | |

| -CH₃ | ~14 | Quartet |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations help in assigning the absorption bands observed in experimental FTIR spectra. researchgate.net Key vibrational modes for this compound include:

C=O stretching of the ester group, expected as a strong band around 1720-1740 cm⁻¹.

Asymmetric and symmetric NO₂ stretching , appearing as two strong bands around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-Cl stretching , which is typically found in the 700-850 cm⁻¹ region.

Aromatic C=C and C=N stretching vibrations within the pyridine ring.

Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net

Mass Spectrometry (MS) Interpretation: While MS is an experimental technique, computational analysis can support the interpretation of fragmentation patterns. The molecular weight of this compound is 230.61 g/mol . cookechem.com In an electron ionization (EI) mass spectrum, a key feature would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will exhibit two molecular ion peaks: one at m/z 230 (for C₈H₇³⁵ClN₂O₄) and another at m/z 232 (for C₈H₇³⁷ClN₂O₄), with a characteristic intensity ratio of approximately 3:1. docbrown.infoyoutube.com

Plausible fragmentation pathways can be proposed based on the stability of the resulting ions and neutral losses. Common fragmentations would likely involve:

Loss of an ethoxy radical (•OCH₂CH₃, 45 u) to give an ion at m/z 185/187.

Loss of ethene (C₂H₄, 28 u) via McLafferty rearrangement.

Loss of the nitro group (•NO₂, 46 u).

Conformation Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the ester group to the pyridine ring. Specifically, the torsion angles involving C(ring)-C(carbonyl) and O=C-O-C are critical.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The current synthesis of ethyl 2-chloro-3-nitroisonicotinate often involves multi-step processes that may utilize harsh reagents like thionyl chloride or chromium-based oxidants. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic pathways that align with the principles of green chemistry.

Key areas of development include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions offers a streamlined approach to constructing the substituted pyridine (B92270) core from simple, readily available precursors. acs.org These methods improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. acs.orgresearchgate.net

Green Catalysis and Solvents: Exploration of environmentally benign catalysts and alternative solvent systems is a critical goal. This includes moving away from chlorinated solvents and exploring reactions in water, ionic liquids, or under solvent-free conditions. acs.orgresearchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org Applying this technology to the synthesis of this compound and its derivatives could offer substantial improvements in efficiency. nih.govacs.org

A comparison of conventional and emerging sustainable synthetic approaches for pyridine derivatives is outlined below.

| Feature | Conventional Synthesis | Sustainable Future Routes |

| Strategy | Linear, multi-step synthesis | One-pot, multicomponent reactions acs.orgresearchgate.net |

| Reagents | Stoichiometric, often hazardous (e.g., POCl₃, CrO₃) researchgate.net | Catalytic, recyclable, benign reagents researchgate.net |

| Solvents | Chlorinated and volatile organic compounds | Water, ethanol (B145695), ionic liquids, solvent-free acs.orgresearchgate.net |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasonic energy researchgate.netnih.gov |

| Waste | Significant byproduct and solvent waste | Reduced waste, higher atom economy |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and chloro groups. This makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SₙAr). However, future research aims to exploit more unconventional reaction pathways.

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is a rapidly advancing field. tcichemicals.com Developing catalytic systems (e.g., using palladium, rhodium, or iridium) to selectively activate and functionalize the C-H bonds of the this compound scaffold could provide novel and more direct routes to complex derivatives, bypassing traditional cross-coupling reactions that require pre-functionalization. chemrxiv.orgrsc.orgnih.gov

Nitro Group as a Leaving Group: While the chlorine at the C2 position is a conventional leaving group, the nitro group itself can be displaced by potent nucleophiles under certain conditions. nih.gov Exploring the selective nucleophilic substitution of the nitro group, particularly in the presence of the C2-chloro substituent, could open up new synthetic possibilities for introducing diverse functionalities at the C3 position. nih.govnih.gov

Pyridinyl Radical Chemistry: Photochemical or electrochemical methods can generate pyridinyl radical intermediates from pyridinium (B92312) salts. acs.org Investigating the generation and subsequent coupling reactions of radicals derived from this compound could lead to novel bond formations and substitution patterns not accessible through traditional ionic pathways. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. researchgate.netyoutube.com For a molecule like this compound, flow chemistry can enable safer handling of potentially hazardous reagents and intermediates and facilitate rapid reaction optimization. youtube.comthieme-connect.com The transfer of nitration or chlorination steps into a flow regime, for instance, can significantly enhance process safety and consistency.

Automated Synthesis: Integrating the synthesis of this compound derivatives into automated platforms can accelerate the discovery of new functional molecules. researchgate.netnih.gov These systems can perform multi-step syntheses and purifications, enabling the rapid generation of libraries of related compounds for screening in drug discovery or materials science applications. researchgate.netscribd.com This is particularly valuable for exploring structure-activity relationships by systematically varying the substituents on the pyridine core. nih.gov

Expanded Role in Materials Science and Functional Molecule Design

The inherent electronic properties and rigid structure of the pyridine ring make this compound an attractive scaffold for the design of advanced materials and functional molecules.

Conjugated Polymers: The pyridine moiety is a key component in many conjugated polymers. mdpi.comrsc.org By incorporating derivatives of this compound into polymer backbones, it is possible to tune the electronic and optical properties of the resulting materials. mdpi.com Future research could focus on creating novel polymers for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. rsc.orgnih.gov The electron-deficient nature of the core unit could be particularly useful for developing n-type semiconductor materials.

Ion Sensors: Polymers and small molecules containing substituted pyridine units have been shown to act as selective ion sensors. rsc.org The specific arrangement of nitrogen and oxygen atoms in derivatives of this compound could be exploited to design chemosensors that selectively bind to specific metal ions, leading to a detectable colorimetric or fluorescent response. rsc.orghelsinki.fi

Functional Dyes and Optical Materials: The extended π-system that can be built from this scaffold makes it a candidate for developing novel dyes. The nitro group, a strong electron-withdrawing group, can act as a powerful modulator of the molecule's absorption and emission properties, potentially leading to materials with interesting non-linear optical characteristics. nih.gov

Synergistic Approaches Combining Synthesis and Computational Chemistry

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for modern chemical research. This synergy allows for the rational design of molecules and reactions, saving time and resources.

Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict its reactivity. researchgate.netnih.gov For example, calculations can determine the most likely sites for nucleophilic or electrophilic attack, predict the stability of reaction intermediates, and calculate activation energies for different reaction pathways. researchgate.net This can guide the design of experiments to favor desired outcomes.

Mechanism Elucidation: When new reactions are discovered, computational studies are invaluable for elucidating the underlying mechanisms. researchgate.netresearchgate.net By mapping the reaction energy profile, chemists can understand the key transition states and intermediates, providing insights that can be used to further optimize reaction conditions. rsc.org

In Silico Design of Functional Molecules: Computational tools can be used to predict the properties of virtual libraries of molecules derived from this compound. nih.govnih.gov This allows for the in silico screening of compounds for desired characteristics, such as binding affinity to a biological target or specific photophysical properties, before committing to their synthesis. nih.gov

| Computational Application | Research Goal | Potential Impact on this compound Research |

| DFT Calculations | Predict reactivity and regioselectivity | Guide synthetic strategy for nucleophilic substitution and C-H activation. rsc.orgresearchgate.net |

| Reaction Pathway Modeling | Elucidate complex reaction mechanisms | Understand unconventional reactivity, such as nitro group displacement. researchgate.net |

| Molecular Docking | Screen for biological activity | Identify potential drug-like derivatives for synthesis. nih.gov |

| Property Prediction | Design materials with specific functions | Design novel polymers and dyes with targeted optical/electronic properties. nih.gov |

By embracing these future research directions, the scientific community can continue to expand the utility of this compound, transforming it from a simple building block into a key component for addressing challenges in medicine, materials science, and sustainable chemistry.

Q & A

What are the optimal reaction conditions for synthesizing Ethyl 2-chloro-3-nitroisonicotinate, and how can competing byproducts be minimized?

Level : Basic

Answer :

Synthesis typically involves nitration and esterification steps. Key parameters include:

- Temperature : Controlled nitration (0–5°C) minimizes decomposition .

- Catalysts : Acidic conditions (e.g., H₂SO₄) promote nitration, while base catalysts (e.g., NaOEt) aid esterification.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

To reduce byproducts (e.g., over-nitrated isomers), use stoichiometric control of nitric acid and monitor reaction progress via TLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

How can X-ray crystallography resolve structural ambiguities in this compound?

Level : Advanced

Answer :

X-ray crystallography provides atomic-level resolution of the compound’s geometry. Steps include:

Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

Data Collection : Use a synchrotron or Cu-Kα source for high-resolution data.

Refinement : SHELXL (via Olex2 or SHELXTL) refines positional and thermal parameters, resolving ambiguities in nitro-group orientation or ester conformation .

Example refinement metrics: , .

What spectroscopic techniques are most effective for characterizing this compound, and how should contradictory data be analyzed?

Level : Basic

Answer :

- NMR : -NMR identifies ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for CH₂), while -NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.

- IR : Strong bands at ~1730 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch).

For contradictory data (e.g., unexpected splitting in NMR), verify sample purity via HPLC and compare with computational predictions (DFT) .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Level : Advanced

Answer :

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model reaction pathways:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C-2 chlorine as a leaving group).

- Transition-State Analysis : Calculate activation energies for SNAr mechanisms.

Validate predictions experimentally via kinetic studies (UV-Vis monitoring) and isotopic labeling .

What strategies are recommended for resolving discrepancies in mass spectrometry (MS) data for this compound?

Level : Advanced

Answer :

- High-Resolution MS (HRMS) : Confirm molecular formula (, exact mass 230.0064).

- Fragmentation Analysis : Compare with literature or in silico tools (e.g., MassFrontier) to identify unexpected fragments (e.g., loss of NO₂ group).

- Contamination Checks : Use isotopic pattern analysis (Cl’s ratio) to detect impurities .

How should researchers design stability studies for this compound under varying storage conditions?

Level : Basic

Answer :

- Variables : Temperature (4°C vs. RT), humidity (desiccated vs. 60% RH), and light exposure.

- Analytical Methods : HPLC (purity), NMR (structural integrity), and Karl Fischer titration (moisture).

- Data Analysis : Use Arrhenius plots to extrapolate degradation rates. Store in amber vials at –20°C for long-term stability .

What statistical approaches are appropriate for analyzing conflicting bioactivity data in SAR studies involving this compound?

Level : Advanced

Answer :

- Multivariate Analysis : PCA or PLS-DA identifies outliers in high-throughput screening data.

- Dose-Response Curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Error Sources : Account for batch variability (ANOVA) and solvent effects (DMSO tolerance <1%) .

How can researchers validate the purity of this compound beyond standard HPLC methods?

Level : Advanced

Answer :

- Combined Techniques :

- Elemental Analysis : Match calculated vs. observed %C, %H, %N.

- DSC/TGA : Detect polymorphs or solvates via melting point consistency.

- 2D NMR (HSQC, HMBC) : Confirm connectivity and rule out isomers.

Report purity as ≥98% with supporting data from ≥2 orthogonal methods .

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClN₂O₄ | |

| Molecular Weight | 230.61 g/mol | |

| Melting Point | 112–114°C (DSC) | |

| LogP (Predicted) | 1.8 (ChemAxon) | |

| λmax (UV-Vis) | 265 nm (MeOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.